PD 116152

説明

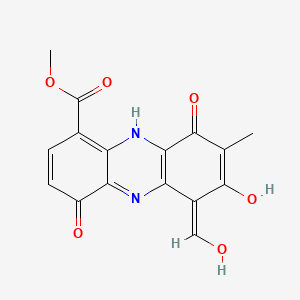

6-Formyl-4,7,9-trihydroxy-8-methyl-1-phenazinecarboxylic acid, methyl ester has been reported in Streptomyces with data available.

from a Streptomyces; structure given in first source

特性

CAS番号 |

101708-64-9 |

|---|---|

分子式 |

C16H12N2O6 |

分子量 |

328.28 g/mol |

IUPAC名 |

methyl 7-hydroxy-6-(hydroxymethylidene)-8-methyl-4,9-dioxo-10H-phenazine-1-carboxylate |

InChI |

InChI=1S/C16H12N2O6/c1-6-14(21)8(5-19)11-13(15(6)22)18-10-7(16(23)24-2)3-4-9(20)12(10)17-11/h3-5,18-19,21H,1-2H3 |

InChIキー |

DPMHKBMRFUGOOD-UHFFFAOYSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

PD-116,152; PD116,152; PD 116,152; PD116152; PD-116152; PD 116152; NSC 373235. |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Adenosine A1 Receptor Antagonists, with a focus on 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Disclaimer: Initial searches for a compound specifically named "PD 116152" did not yield conclusive results. However, the closely related designation "PD 116948" corresponds to the well-characterized and potent adenosine A1 receptor antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). This guide will, therefore, focus on the mechanism of action of DPCPX as a representative and archetypal adenosine A1 receptor antagonist.

Introduction

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in regulating a wide array of physiological and pathophysiological processes. It exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor is of particular interest to researchers and drug development professionals due to its high expression in the central nervous system (CNS), heart, and kidneys. Its activation is associated with neuroprotection, cardioprotection, and regulation of renal function. Consequently, antagonists of the A1 receptor, such as DPCPX, are valuable pharmacological tools for elucidating the physiological roles of adenosine and hold therapeutic potential for a variety of disorders.

Core Mechanism of Action

DPCPX is a xanthine derivative that functions as a highly potent and selective competitive antagonist of the adenosine A1 receptor.[1][2] Its mechanism of action is centered on its ability to bind to the A1 receptor with high affinity, thereby preventing the endogenous ligand, adenosine, from binding and initiating downstream signaling cascades.

The adenosine A1 receptor is primarily coupled to the inhibitory G protein, Gi/o. Upon activation by adenosine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of the A1 receptor can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.

DPCPX, by blocking the binding of adenosine to the A1 receptor, prevents these downstream effects. This results in a disinhibition of adenylyl cyclase, leading to an increase in cAMP levels, closure of GIRK channels, and deinhibition of N-type calcium channels.

Quantitative Data

The following table summarizes the binding affinity of DPCPX for adenosine receptor subtypes, highlighting its selectivity for the A1 receptor.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| DPCPX (PD 116948) | Adenosine A1 | 0.46 nM | Rat | [1][2] |

| DPCPX (PD 116948) | Adenosine A1 | 3.9 nM | Human | [3] |

| DPCPX (PD 116948) | Adenosine A2A | 130 nM | Human | [3] |

| DPCPX (PD 116948) | Adenosine A2B | 50 nM | Human | [3] |

| DPCPX (PD 116948) | Adenosine A3 | 4000 nM | Human | [3] |

Experimental Protocols

The characterization of DPCPX as a selective adenosine A1 receptor antagonist has been established through a variety of key experiments.

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of DPCPX for adenosine receptor subtypes.

-

Methodology:

-

Prepare cell membranes from tissues or cell lines endogenously expressing or transfected with the adenosine receptor subtype of interest.

-

Incubate the membranes with a constant concentration of a radiolabeled A1 receptor agonist (e.g., [3H]-CHA) or antagonist in the presence of increasing concentrations of unlabeled DPCPX.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

The concentration of DPCPX that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[4]

-

2. Adenylyl Cyclase Activity Assay:

-

Objective: To assess the functional antagonism of DPCPX on A1 receptor-mediated inhibition of adenylyl cyclase.

-

Methodology:

-

Treat intact cells or cell membranes expressing the A1 receptor with an adenylyl cyclase activator (e.g., forskolin).

-

Add an A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA) to inhibit adenylyl cyclase activity.

-

In parallel experiments, pre-incubate the cells/membranes with varying concentrations of DPCPX before the addition of the agonist.

-

Measure the intracellular cAMP levels using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

The ability of DPCPX to reverse the agonist-induced inhibition of cAMP production demonstrates its antagonist activity.

-

3. In Vivo Microdialysis:

-

Objective: To evaluate the effect of DPCPX on neurotransmitter release in the brain.

-

Methodology:

-

Implant a microdialysis probe into a specific brain region of an anesthetized or freely moving animal.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Collect dialysate samples at regular intervals.

-

Administer DPCPX systemically or locally through the microdialysis probe.

-

Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate) in the dialysate samples using high-performance liquid chromatography (HPLC) or other sensitive analytical techniques.

-

An increase in the release of neurotransmitters that are tonically inhibited by endogenous adenosine via A1 receptors indicates the in vivo antagonist effect of DPCPX.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways affected by adenosine A1 receptor activation and the mechanism of antagonism by DPCPX.

Caption: Adenosine A1 receptor signaling pathway and antagonism by DPCPX.

Caption: Experimental workflow for characterizing DPCPX.

Conclusion

DPCPX is a powerful research tool and a prototypical selective adenosine A1 receptor antagonist. Its mechanism of action, involving the competitive blockade of adenosine binding and subsequent modulation of intracellular signaling pathways, is well-established. The detailed understanding of its pharmacology, supported by robust experimental data, provides a solid foundation for its use in investigating the physiological and pathophysiological roles of the adenosine A1 receptor and for the development of novel therapeutic agents targeting this receptor.

References

Discovery of PD 116152: A Technical Overview of a Novel Phenazine Antitumor Antibiotic

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, structure, and initial biological evaluation of the antitumor antibiotic PD 116152. The information is compiled from publicly available scientific literature, primarily focusing on the foundational research that introduced this compound.

Executive Summary

This compound is a highly substituted phenazine antibiotic discovered through a screening program of microbial fermentation products. Isolated from a strain of Streptomyces lomondensis subsp. galanosa, this compound demonstrated selective antibacterial activity and notable in vivo antitumor efficacy against a murine leukemia model. Its complex chemical structure was elucidated using spectroscopic and X-ray diffraction techniques. This document summarizes the key quantitative data, outlines the experimental methodologies employed in its discovery, and provides visual representations of the discovery workflow.

Data Presentation

The initial characterization of this compound focused on its biological activity, both as an antibacterial and an antitumor agent. The following tables summarize the key quantitative findings from the primary literature.

Table 1: In Vivo Antitumor Activity of this compound

| Cell Line | Animal Model | Dosing Route | T/C (%)* | Reference |

| P388 Leukemia | Murine | Not Specified | 149 | [1] |

*T/C (%): Treated vs. Control; a measure of antitumor efficacy where a higher value indicates greater activity.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL)* | Reference |

| Streptococcus pneumoniae | < 0.46 | [1] |

*MIC: Minimum Inhibitory Concentration.

Experimental Protocols

The following sections detail the methodologies likely employed in the discovery and initial characterization of this compound, based on the available literature and standard practices in natural product drug discovery.

Fermentation and Isolation

The producing organism, Streptomyces lomondensis subsp. galanosa (NRRL 15738), was cultivated under specific fermentation conditions to optimize the production of this compound. While the exact media composition and fermentation parameters are not detailed in the available abstracts, a general protocol for the isolation of a secondary metabolite from a Streptomyces fermentation broth would typically involve the following steps:

-

Fermentation: Large-scale submerged fermentation of Streptomyces lomondensis subsp. galanosa in a nutrient-rich medium.

-

Broth Extraction: Separation of the mycelial cake from the fermentation broth by centrifugation or filtration. The broth would then be extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to partition the antibiotic into the organic phase.

-

Mycelial Extraction: The mycelial cake would be extracted with a polar organic solvent (e.g., acetone, methanol) to recover any intracellular antibiotic.

-

Concentration: The organic extracts would be combined and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract would be subjected to a series of chromatographic techniques, such as column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC), to isolate this compound in a pure form.

Structure Elucidation

The chemical structure of this compound was determined to be methyl 6-formyl-4,7,9-trihydroxy-8-methyl-1-phenazinecarboxylate[2]. This was achieved through a combination of spectroscopic methods and confirmed by X-ray crystallography. The typical workflow for structure elucidation involves:

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.

-

-

X-ray Diffraction Analysis: A single crystal of this compound was subjected to X-ray diffraction to unambiguously determine the three-dimensional arrangement of atoms in the molecule.

In Vivo Antitumor Activity Assay

The antitumor efficacy of this compound was evaluated using a murine P388 leukemia model. A standard protocol for this type of assay would be as follows:

-

Tumor Implantation: A known number of P388 leukemia cells are implanted into mice, typically intraperitoneally.

-

Treatment: A treatment group of mice receives this compound at a specified dose and schedule, while a control group receives a vehicle.

-

Monitoring: The mice are monitored for survival.

-

Data Analysis: The median survival time of the treated group is compared to that of the control group, and the results are expressed as a T/C percentage.

Visualizations

The following diagrams illustrate the key workflows in the discovery of this compound.

Caption: A flowchart illustrating the discovery workflow of this compound.

Caption: The workflow for the structure elucidation of this compound.

Mechanism of Action and Signaling Pathways

Based on the conducted searches of publicly available literature, there is no information regarding the specific mechanism of action of this compound or any implicated signaling pathways. Further research would be required to elucidate how this compound exerts its antitumor effects.

Conclusion

This compound is a novel phenazine antibiotic with demonstrated in vivo antitumor activity. Its discovery highlights the continued potential of microbial secondary metabolites as a source of new therapeutic agents. While the initial findings are promising, a significant amount of further research is needed to fully characterize its pharmacological profile, including its mechanism of action, in vitro cytotoxicity against a broader range of cancer cell lines, and its potential for further development as a cancer therapeutic. This guide provides a foundational understanding of the initial discovery and characterization of this compound for the scientific community.

References

In-depth Technical Guide: PD 116152 (CAS Number 101708-64-9)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Origin

PD 116152 is a highly substituted phenazine-based compound with demonstrated antitumor activity.[1] Its chemical structure has been identified as methyl 6-formyl-4,7,9-trihydroxy-8-methyl-1-phenazinecarboxylate.[1] This antibiotic was first isolated from the culture broth of a Streptomyces species, designated RL-377.[1] The structure was elucidated using spectroscopic methods and confirmed by X-ray diffraction analysis.[1]

Biological Activity

This compound has been characterized as a novel antitumor antibiotic.[1] However, detailed quantitative data regarding its efficacy, such as IC50 values against various cancer cell lines and in vivo antitumor activity, are not available in publicly accessible literature. Further research into the primary scientific publications is required to ascertain the full spectrum of its biological activity.

Mechanism of Action

The precise mechanism of action for this compound has not been extensively detailed in the available literature. As a phenazine derivative with antitumor properties, it may share mechanisms with other compounds in this class, which are known to intercalate with DNA or generate reactive oxygen species, leading to cytotoxicity. However, specific signaling pathways affected by this compound have not been elucidated.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are contained within the original research publication, which is not broadly available. Access to this primary source is necessary to provide comprehensive methodologies.

Data Presentation

Due to the limited availability of public data, a quantitative data summary table cannot be provided at this time.

Visualizations

Without information on the mechanism of action and related signaling pathways, the creation of a relevant Graphviz diagram is not currently possible.

References

Biological Activity of Phenazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of microorganisms, most notably from the genera Pseudomonas and Streptomyces.[1][2][3] First identified in 1859 as the blue pigment "pyocyanin" from wounds infected with Pseudomonas aeruginosa, over 100 natural phenazine compounds and more than 6,000 synthetic derivatives have since been discovered.[1][3] These planar, redox-active molecules exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties.[4]

Their mechanism of action is often attributed to their ability to accept and donate electrons, allowing them to participate in cellular redox cycling. This process can lead to the generation of reactive oxygen species (ROS), which are toxic to microbial and cancerous cells.[3] Other mechanisms include DNA intercalation, disruption of cellular respiration, and modulation of cell signaling pathways.[1] This guide provides an in-depth overview of the primary biological activities of phenazines, focusing on their antimicrobial and anticancer effects, with detailed experimental protocols and quantitative data.

Antimicrobial Activity

Phenazine compounds are well-recognized for their broad-spectrum antibiotic activity against a variety of bacterial and fungal pathogens.[5] This activity is crucial in microbial competition and has significant potential for therapeutic applications, especially in the context of rising antimicrobial resistance.[6][7]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of many phenazines is the generation of intracellular Reactive Oxygen Species (ROS).[3] Phenazines can accept electrons from cellular reductants like NAD(P)H and then reduce molecular oxygen to produce superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). These ROS can damage DNA, proteins, and lipids, leading to cell death.[5]

dot

References

- 1. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide on the Cytotoxicity of PD 116152 in Cancer Cell Lines

To the Valued Researcher, Scientist, or Drug Development Professional,

This guide aims to provide a comprehensive overview of the cytotoxic properties of PD 116152, a phenazine antitumor antibiotic. However, a thorough review of the available scientific literature reveals a significant scarcity of detailed, publicly accessible data regarding the specific cytotoxic effects (such as IC50 values) of this compound across a broad range of cancer cell lines.

Given the limited specific data on this compound, this guide will provide a broader context on the cytotoxicity of phenazine antibiotics, general methodologies for cytotoxicity testing, and potential signaling pathways that such compounds may modulate. This information is intended to serve as a foundational resource for researchers interested in investigating the anticancer potential of this compound or similar phenazine compounds.

General Cytotoxicity of Phenazine Antibiotics in Cancer Cells

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, including Streptomyces, have demonstrated a range of biological activities, including antitumor properties. Their mechanisms of action are often attributed to their ability to intercalate into DNA, generate reactive oxygen species (ROS), and inhibit topoisomerases, leading to cell cycle arrest and apoptosis.

While specific data for this compound is lacking, studies on other phenazine derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, some phenazines have reported IC50 values in the micromolar to nanomolar range, highlighting their potential as anticancer agents.

Experimental Protocols for Cytotoxicity Assessment

To evaluate the cytotoxic potential of a compound like this compound, a variety of in vitro assays can be employed. The following outlines a general experimental workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound in cancer cell lines.

Cell Culture and Treatment

-

Cell Line Selection: A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be selected.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere and proliferate for 24 hours.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions are then prepared in cell culture medium.

-

Treatment: The culture medium is replaced with the medium containing various concentrations of this compound. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.

Cytotoxicity Assays

Several assays can be used to measure cell viability and determine the cytotoxic effects of the compound. Common methods include:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of viable cells.

-

SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

-

LDH (Lactate Dehydrogenase) Assay: This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and compromised cell membrane integrity.

-

ATP Assay: This assay quantifies the amount of ATP present in metabolically active cells, which is a direct measure of cell viability.

Data Analysis

The results from the cytotoxicity assays are used to plot a dose-response curve, with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from this curve.

Potential Signaling Pathways

The specific signaling pathways affected by this compound have not been elucidated. However, based on the known mechanisms of other phenazine antibiotics, potential pathways that could be investigated include:

-

DNA Damage Response Pathway: Phenazines can induce DNA damage, which would activate signaling cascades involving proteins such as ATM, ATR, and p53, leading to cell cycle arrest and apoptosis.

-

Oxidative Stress Pathways: The generation of ROS by phenazines can activate stress-response pathways, such as the Nrf2 and MAPK pathways.

-

Apoptosis Pathways: The ultimate outcome of cytotoxicity is often apoptosis. Investigating the activation of caspases (e.g., caspase-3, -8, -9) and the expression of Bcl-2 family proteins would provide insight into the apoptotic mechanism.

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of the research process, the following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a hypothetical signaling pathway that could be affected by a cytotoxic compound.

Caption: Experimental workflow for determining the IC50 value of a compound.

Caption: Hypothetical signaling pathway for a cytotoxic compound.

Conclusion and Future Directions

While the antitumor potential of this compound was identified decades ago, a detailed characterization of its cytotoxic profile across a comprehensive panel of cancer cell lines remains to be publicly documented. The information and protocols provided in this guide offer a framework for researchers to undertake such studies. Future research should focus on:

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines.

-

Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound induces cell death, including its effects on DNA integrity, ROS production, and key signaling pathways.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.

Such studies are crucial to validate the potential of this compound as a lead compound for the development of novel anticancer therapies.

References

The Antibacterial Spectrum of PD 116152: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 116152 is a phenazine antibiotic produced by the bacterium Streptomyces lomondensis. This document provides a comprehensive overview of the known antibacterial spectrum of this compound, detailing its activity against various bacterial species. This guide includes quantitative data on its potency, detailed experimental protocols for assessing its antimicrobial properties, and a discussion of its potential mechanism of action, including its relationship with bacterial signaling pathways.

Introduction

Phenazine antibiotics are a class of pigmented secondary metabolites produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces. These compounds are known for their broad-spectrum biological activities, including antibacterial, antifungal, and antitumor properties. This compound is a novel phenazine derivative isolated from Streptomyces lomondensis. Initial studies have highlighted its potent and selective activity against specific bacterial pathogens, warranting a more in-depth investigation into its full antibacterial potential. This technical guide aims to consolidate the available data on this compound to serve as a valuable resource for the scientific community.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been primarily characterized by its potent inhibitory effect on the Gram-positive bacterium Streptococcus pneumoniae. However, the broader spectrum of its activity is not yet fully elucidated. The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound and related phenazine compounds against various bacterial strains.

Table 1: Documented Antibacterial Activity of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | Not Specified | < 0.46 | [1] |

Table 2: Antibacterial Activity of Other Phenazine Compounds from Streptomyces Species

| Bacterial Species | Strain | Phenazine Compound | MIC (µg/mL) | Reference |

| Bacillus cereus | ATCC 10876 | 4-O-glucosyl, 1-carboxyl-phenazine | Not Specified | [2] |

| Staphylococcus aureus | ATCC 25923 | 4-O-glucosyl, 1-carboxyl-phenazine | Not Specified | [2] |

| Staphylococcus epidermidis | ATCC 12228 | Hydroxy-7-oxolavanducyanin | 0.06 | [3] |

| Staphylococcus aureus | ATCC 29213 | Hydroxy-7-oxolavanducyanin | 8 | [3] |

| Staphylococcus aureus | ATCC 33591 (MRSA) | Hydroxy-7-oxolavanducyanin | 8 | [3] |

Note: The data in Table 2 is for phenazine compounds structurally related to this compound and is provided for comparative purposes to suggest a potential broader spectrum of activity for phenazines from Streptomyces.

Experimental Protocols

A standardized and detailed protocol is crucial for the accurate determination of the antibacterial activity of novel compounds like this compound. The following is a representative broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., penicillin for S. pneumoniae)

-

Negative control (broth only)

-

Sterile multichannel pipettes and tips

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected to encompass the expected MIC value. b. Include a positive control well containing a known antibiotic and a negative control well with only CAMHB.

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the test organism (e.g., 5% CO₂ for S. pneumoniae).

-

Determination of MIC: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Mechanism of Action and Signaling Pathways

The precise mechanism of antibacterial action for this compound has not been definitively elucidated. However, based on the known mechanisms of other phenazine antibiotics, a plausible mode of action can be proposed.

Phenazines are redox-active compounds that can undergo reduction by cellular reductases and subsequently auto-oxidize to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This leads to oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately resulting in bacterial cell death.

While direct interaction with specific signaling pathways has not been demonstrated for this compound, phenazine production in some bacteria is regulated by quorum sensing, a cell-to-cell communication system.[4][5][6] Furthermore, phenazines themselves can influence bacterial physiology in ways that are linked to signaling, such as contributing to antibiotic resistance and modulating biofilm formation.[4][7] It is conceivable that this compound could interfere with these processes in susceptible bacteria.

Proposed Mechanism of Action

Caption: Proposed redox cycling mechanism of this compound leading to bacterial cell death.

Experimental Workflow for MIC Determination

References

- 1. journals.asm.org [journals.asm.org]

- 2. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Second Quorum-Sensing System Regulates Cell Surface Properties but Not Phenazine Antibiotic Production in Pseudomonas aureofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenazine antibiotic production and antifungal activity are regulated by multiple quorum-sensing systems in Pseudomonas chlororaphis subsp. aurantiaca StFRB508 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of PD 116152 in Cellular Redox Signaling: An In-Depth Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. The intricate balance of ROS generation and elimination is paramount for cellular homeostasis. This technical guide delves into the current understanding of the compound PD 116152 and its purported role in modulating ROS generation. Despite a comprehensive search of scientific literature, specific data on this compound's direct interaction with ROS-generating pathways remains elusive. This document, therefore, aims to provide a foundational framework for investigating this relationship by outlining established methodologies and conceptualizing potential mechanisms of action based on analogous compounds and pathways.

Introduction to Reactive Oxygen Species in Cellular Function

Reactive oxygen species, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism. Key cellular sources of ROS include:

-

Mitochondrial Electron Transport Chain (ETC): Primarily at Complex I and Complex III, where electron leakage can lead to the partial reduction of oxygen to form superoxide.

-

NADPH Oxidases (NOX): A family of enzymes dedicated to ROS production, playing roles in cell signaling, host defense, and inflammation.

-

Peroxisomes: Involved in the metabolism of long-chain fatty acids, which can generate H₂O₂.

-

Endoplasmic Reticulum (ER): Protein folding and disulfide bond formation can lead to ROS production.

While excessive ROS can inflict oxidative damage to lipids, proteins, and DNA, contributing to various pathologies, physiological levels of ROS are integral to numerous signaling pathways that regulate processes such as cell proliferation, differentiation, and apoptosis.

This compound: Unraveling the Mechanism of Action

As of the latest literature review, there is a notable absence of published research specifically detailing the biological target and mechanism of action of a compound designated "this compound." This scarcity of information prevents a direct analysis of its effects on reactive oxygen species generation. To stimulate further investigation, this guide proposes a hypothetical framework based on common drug-target interactions that are known to influence cellular redox states. Future research should first aim to identify the primary molecular target(s) of this compound to validate any of the potential pathways discussed herein.

Potential Mechanisms of this compound-Induced ROS Generation: A Hypothetical Overview

Given the lack of direct evidence, we can speculate on several plausible mechanisms by which a novel compound like this compound might influence ROS production. These hypotheses are intended to serve as a starting point for experimental design.

Interaction with Mitochondrial Respiration

A common mechanism for xenobiotics to induce ROS is through interference with the mitochondrial electron transport chain.

-

Hypothetical Signaling Pathway:

Caption: Hypothetical pathway of this compound inducing mitochondrial ROS.

Modulation of NADPH Oxidase (NOX) Activity

If this compound were to interact with signaling pathways that regulate NOX enzymes, it could lead to a significant increase in cellular ROS.

-

Hypothetical Signaling Pathway:

Caption: Hypothetical activation of NOX by this compound.

Experimental Protocols for Investigating this compound and ROS Generation

To elucidate the relationship between this compound and ROS, a systematic experimental approach is necessary. The following are standard, robust methodologies that can be adapted for this purpose.

Measurement of Total Cellular ROS

Principle: Utilize fluorescent probes that become oxidized in the presence of ROS, leading to a detectable signal.

Protocol:

-

Cell Culture: Plate cells of interest (e.g., a relevant cancer cell line or primary neurons) in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for different time points. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Probe Loading: Incubate the cells with a ROS-sensitive probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or CellROX® Deep Red Reagent according to the manufacturer's instructions.

-

Quantification: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

-

Data Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the fold change in ROS production.

Measurement of Mitochondrial Superoxide

Principle: Employ a fluorescent probe that specifically targets the mitochondria and detects superoxide.

Protocol:

-

Cell Culture and Treatment: Follow the same initial steps as for total cellular ROS measurement.

-

Probe Loading: Incubate the cells with a mitochondria-specific superoxide indicator, such as MitoSOX™ Red, as per the manufacturer's protocol.

-

Imaging/Quantification: Visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer. Co-staining with a mitochondrial marker (e.g., MitoTracker™ Green) can be used for localization.

-

Data Analysis: Quantify the mean fluorescence intensity in the mitochondrial region of interest or the percentage of MitoSOX™-positive cells.

Experimental Workflow

Caption: Standard workflow for assessing ROS generation by this compound.

Quantitative Data Summary (Hypothetical)

The following tables are templates for how quantitative data on this compound and ROS generation could be presented. Note: The data presented here is purely illustrative and not based on experimental results.

Table 1: Effect of this compound on Total Cellular ROS Production

| Concentration of this compound (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle |

| Vehicle Control | 100 ± 5 | 1.0 |

| 1 | 120 ± 8 | 1.2 |

| 10 | 250 ± 15 | 2.5 |

| 50 | 500 ± 25 | 5.0 |

| H₂O₂ (100 µM) | 600 ± 30 | 6.0 |

Table 2: Effect of this compound on Mitochondrial Superoxide Levels

| Treatment | Percentage of MitoSOX™ Positive Cells |

| Vehicle Control | 5 ± 1% |

| This compound (10 µM) | 45 ± 4% |

| Rotenone (1 µM) | 60 ± 5% |

Conclusion and Future Directions

The relationship between the compound this compound and the generation of reactive oxygen species remains an open area for investigation. The lack of specific data in the current scientific literature underscores the need for foundational research to identify its molecular target and mechanism of action. The experimental protocols and hypothetical frameworks provided in this guide offer a structured approach for researchers to begin to unravel the potential role of this compound in cellular redox signaling. Future studies should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the binding partners of this compound.

-

Mechanism Validation: Once a target is identified, further experiments will be required to confirm the proposed mechanism of ROS generation.

-

Physiological and Pathological Relevance: Investigating the functional consequences of this compound-induced ROS in relevant disease models.

By systematically addressing these research questions, the scientific community can begin to understand the true biological activity of this compound and its potential as a therapeutic agent or a tool for studying cellular redox biology.

Foundational Research on Phenazine Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on phenazine antibiotics. It covers their biosynthesis, mechanism of action, and antimicrobial activity, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in this important class of natural products.

Introduction to Phenazine Antibiotics

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably from the genera Pseudomonas and Streptomyces. These secondary metabolites are known for their vibrant colors and, more importantly, their broad-spectrum antimicrobial activity against various bacteria and fungi. Their biological activities also extend to roles in virulence, biofilm formation, and interspecies competition. The core structure of phenazine can be modified with various functional groups, leading to a wide array of derivatives with distinct properties and potencies. The renewed interest in phenazines as potential therapeutic agents is driven by the urgent need for novel antibiotics to combat the growing threat of antimicrobial resistance.

The primary mechanism of action of many phenazine antibiotics is attributed to their ability to undergo redox cycling. This process involves the acceptance of electrons from cellular reducing agents, such as NADH or NADPH, and the subsequent transfer of these electrons to molecular oxygen. This cycle generates reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide, which are highly toxic to cells and can lead to damage of DNA, proteins, and lipids, ultimately resulting in cell death. This redox activity is central to their function as broad-spectrum antibiotics.

Quantitative Data on Phenazine Antibiotic Activity

The antimicrobial efficacy of phenazine antibiotics is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC). The following tables summarize the quantitative data for a selection of natural and synthetic phenazine derivatives against various microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenazine Antibiotics

| Phenazine Derivative | Target Microorganism | MIC (µM) | Reference |

| Pyocyanin | Staphylococcus aureus | 50 | [1] |

| 1-Hydroxyphenazine | Staphylococcus aureus | >100 | [1] |

| 2-Bromo-1-hydroxyphenazine | Staphylococcus aureus | 6.25 | [1] |

| Halogenated Phenazine (HP-14) | Methicillin-resistant S. aureus (MRSA) | Not explicitly stated, but MBEC is 6.25-9.38 µM | [1] |

| Vancomycin (Positive Control) | Methicillin-resistant S. aureus (MRSA) | 2 µg/mL | [2] |

| Phenazine-1-carboxylic acid (PCA) | Vibrio anguillarum C312 | 50 µg/mL | |

| Diastaphenazine | Staphylococcus aureus | 64 µg/mL |

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Phenazine Antibiotics

| Phenazine Derivative | Target Microorganism | MBEC (µM) | Reference |

| Halogenated Phenazine (HP-14) | Methicillin-resistant S. aureus (MRSA) isolates | 6.25–9.38 | [1] |

| Halogenated Phenazine (HP-14) | Methicillin-resistant S. epidermidis (MRSE) 35984 | 2.35 | [1] |

| Halogenated Phenazine (HP-14) | Vancomycin-resistant Enterococcus (VRE) 700221 | 0.20 | [1] |

| 7-Phenoxy HP | MRSA-1707 | 2.35 | |

| 7-Chloro HP | MRSA-1707 | 4.69 | |

| Vancomycin, Daptomycin, Linezolid | MRSA-1707 Biofilms | >2000 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of phenazine antibiotics.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted)

-

Phenazine compound stock solution

-

Sterile multichannel pipettes and reservoirs

-

Plate reader for measuring optical density (OD)

Procedure:

-

Preparation of Phenazine Dilutions: Prepare a serial two-fold dilution of the phenazine compound in the 96-well plate. Typically, 50-100 µL of broth is added to each well, followed by the addition of the compound to the first well and subsequent serial dilution across the plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted (commonly 1:150) in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the phenazine compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Minimum Biofilm Eradication Concentration (MBEC) Assay (Calgary Biofilm Device)

The Calgary Biofilm Device (CBD) is a high-throughput method for determining the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

-

Calgary Biofilm Device (96-well plate with a lid of 96 pegs)

-

Appropriate bacterial growth medium

-

Bacterial inoculum

-

Phenazine compound stock solution

-

Saline solution (for rinsing)

-

Sonicator

-

Standard plating materials (agar plates, incubator)

Procedure:

-

Biofilm Formation: Inoculate the wells of the CBD plate with the bacterial culture and place the peg lid onto the plate. Incubate the device for a specified period (e.g., 24-48 hours) to allow for biofilm formation on the pegs.

-

Rinsing: After incubation, carefully remove the peg lid and rinse the pegs with saline to remove planktonic (free-floating) bacteria.

-

Antimicrobial Challenge: Place the peg lid into a new 96-well plate containing serial dilutions of the phenazine compound. Incubate for a defined period (e.g., 24 hours).

-

Recovery of Biofilm Cells: After the antimicrobial challenge, rinse the pegs again to remove the compound. Place the peg lid into a recovery plate containing fresh growth medium.

-

Disruption and Plating: Disrupt the biofilms on the pegs, typically by sonication, to release the viable bacteria into the recovery medium.

-

Quantification: Perform serial dilutions of the recovery medium and plate onto agar to determine the number of colony-forming units (CFU). The MBEC is the lowest concentration of the phenazine that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria in the biofilm.

Phenazine Extraction and Purification

This protocol outlines a general procedure for the extraction and purification of phenazines from bacterial cultures, such as Pseudomonas aeruginosa.

Materials:

-

Bacterial culture broth

-

Ethyl acetate

-

Centrifuge

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Thin-Layer Chromatography (TLC) plates

Procedure:

-

Culture Growth: Grow the phenazine-producing bacterial strain in a suitable liquid medium until optimal production is achieved (typically in the stationary phase).

-

Extraction: Acidify the culture supernatant (e.g., with HCl to pH 2.0) and extract the phenazines with an equal volume of ethyl acetate. Repeat the extraction process multiple times to maximize yield.

-

Concentration: Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification:

-

Column Chromatography: Resuspend the crude extract in a minimal amount of solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired phenazine(s).

-

Final Purification: Pool the fractions containing the pure compound and evaporate the solvent. The purity of the final compound can be confirmed by techniques such as HPLC, NMR, and mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a sensitive and accurate method for the separation, identification, and quantification of phenazines.

Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., methanol, acetonitrile, water with an acid modifier like formic acid or a buffer)

-

Phenazine standards

-

Sample extracts

Procedure:

-

Sample Preparation: Dissolve the extracted and purified phenazine sample in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC Conditions:

-

Mobile Phase: A common mobile phase is a gradient of methanol and water (with 0.1% formic acid). The specific gradient will depend on the phenazines being analyzed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the elution of phenazines using a UV-Vis detector at their characteristic absorption maxima (e.g., around 254 nm and 365 nm).

-

-

Analysis: Inject the sample and standards onto the HPLC column. Identify the phenazines in the sample by comparing their retention times and UV-Vis spectra with those of the standards.

-

Quantification: Create a calibration curve using known concentrations of the phenazine standards. Quantify the amount of each phenazine in the sample by integrating the peak area and comparing it to the calibration curve.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core phenazine biosynthesis pathway, their mechanism of action, and a general workflow for screening novel phenazine compounds.

Core Phenazine Biosynthesis Pathway

Caption: Core phenazine biosynthesis pathway from chorismic acid.

Mechanism of Action: Redox Cycling and ROS Generation

Caption: Redox cycling mechanism of phenazine antibiotics.

Experimental Workflow for Screening Novel Phenazines

Caption: Workflow for screening novel phenazine antibiotics.

References

Methodological & Application

Application Notes and Protocols for PD 116152, a Potent Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 116152 is a potent, selective, and irreversible inhibitor of the proteasome, specifically targeting the chymotrypsin-like activity of the 20S proteasome with an IC50 of 20 nM. By blocking the primary protein degradation machinery in eukaryotic cells, this compound serves as a powerful tool for studying the ubiquitin-proteasome system and its role in various cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its irreversible nature provides a sustained inhibitory effect, making it a valuable compound for in vitro cancer research and drug development. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in key cellular assays.

Chemical Properties and Storage

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 267.32 g/mol | MedChemExpress |

| CAS Number | 113079-82-6 | MedChemExpress |

| Solubility in DMSO | ~25 mg/mL to 53 mg/mL (up to 100 mM) | Cayman Chemical, Selleckchem, Tocris Bioscience |

| Solubility in Dimethyl Formamide (DMF) | ~30 mg/mL | Cayman Chemical |

| Solubility in Water | Insoluble | Selleckchem |

| Storage Temperature | -20°C | Tocris Bioscience |

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in various in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated micropipettes

Protocol:

-

Determine the Desired Stock Concentration: A common stock concentration for this compound is 10 mM or 50 mM in DMSO. For this protocol, we will prepare a 10 mM stock solution.

-

Calculate the Required Amount of this compound:

-

The molecular weight of this compound is 267.32 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

10 mmol/L * 1 L/1000 mL * 0.001 L * 267.32 g/mol = 0.00026732 g = 267.32 µg

-

-

Accurately weigh out the calculated amount of this compound powder. For ease of handling, it is recommended to prepare a larger volume, for example, 1 mg of this compound.

-

To make a 10 mM stock with 1 mg of this compound:

-

Volume of DMSO = (1 mg / 267.32 g/mol ) / (10 mmol/L) * 1000 mL/L = 0.374 mL = 374 µL

-

-

-

Dissolving the Compound:

-

Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.

-

Note: It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Workflow Diagram:

Caption: Workflow for determining cell viability using an MTT assay after treatment with this compound.

Protocol:

-

Cell Seeding: Seed your cancer cell line of choice (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in complete growth medium from your stock solution. Typical working concentrations can range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of this compound for the specific cell line.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in a cell population using flow cytometry.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration around the determined IC50 value for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathway

Ubiquitin-Proteasome Pathway and its Inhibition by this compound

The ubiquitin-proteasome pathway is a major mechanism for the degradation of intracellular proteins. It plays a critical role in the regulation of numerous cellular processes. This compound inhibits the final step of this pathway.

Caption: Inhibition of the ubiquitin-proteasome pathway by this compound leads to the accumulation of polyubiquitinated proteins and subsequent apoptosis.

Conclusion

This compound is a valuable research tool for investigating the ubiquitin-proteasome system. The protocols outlined in these application notes provide a framework for the preparation and use of this compound in common cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Proper handling and storage of the compound are crucial for maintaining its activity and ensuring reproducible results.

Application Notes and Protocols: Determining the Optimal Concentration of a Novel Compound for Cell Culture

Note to the User: The compound "PD 116152" could not be identified in scientific literature or chemical databases. It is possible that this is a typographical error or an internal compound designation. The following application notes and protocols provide a comprehensive guide for determining the optimal concentration of a novel or uncharacterized research compound in a cell culture setting.

Introduction

The determination of an optimal working concentration is a critical first step in the evaluation of any new compound in a cell-based assay. The ideal concentration will elicit the desired biological effect with minimal off-target effects or cytotoxicity. This document provides a systematic approach to establishing the optimal concentration range for a novel compound of interest. The primary method described is the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) through a dose-response experiment.

Preparing a Compound Stock Solution

Proper preparation of a concentrated stock solution is crucial for accurate and reproducible results. Many organic compounds are not readily soluble in aqueous media.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

Novel compound (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculation: Determine the mass of the compound needed to prepare a 10 mM stock solution. The formula is: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) For example, for 1 mL (0.001 L) of a 10 mM stock of a compound with a molecular weight of 400 g/mol , you would need: 10 * 400 * 0.001 = 4 mg.

-

Weighing: Accurately weigh the calculated amount of the compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Important Considerations:

-

Solvent Choice: DMSO is a common solvent for in vitro studies, but its final concentration in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[1]

-

Solubility: Poor aqueous solubility can lead to precipitation in cell culture media, resulting in inaccurate dosing.[1] If precipitation is observed, consider pre-warming the media to 37°C and adding the stock solution dropwise while vortexing.[1] For compounds with very low solubility, a high-speed centrifugation of the final working solution can be performed to remove precipitates, though this will lower the effective concentration.[1]

Determining the Optimal Concentration Range: Dose-Response Experiment

A dose-response experiment is performed to determine the concentration range over which a compound produces a biological effect. This is often assessed by measuring cell viability or a specific functional endpoint.

Table 1: Suggested Concentration Ranges for Initial Screening

| Screening Phase | Concentration Range | Purpose |

| Range-Finding | 100 µM - 1 nM | To identify a broad range of concentrations that affect cell viability. |

| Fine-Tuning (IC50) | Based on range-finding | To generate a detailed dose-response curve and calculate a precise IC50. |

Protocol: Cell Viability (MTT) Assay for IC50 Determination

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Novel compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth phase (typically 24 hours).

-

Compound Dilution: Prepare a serial dilution of the compound stock solution in complete cell culture medium. A common approach is a 1:2 or 1:3 serial dilution series to cover a wide range of concentrations. Remember to include a vehicle-only control and a no-treatment control.

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control (representing 100% viability).

-

Plot the normalized viability (%) against the logarithm of the compound concentration.

-

Use a non-linear regression (sigmoidal dose-response curve) to fit the data and calculate the IC50 value.

-

Table 2: Example Data from a Dose-Response Experiment

| Compound Conc. (µM) | Absorbance (570 nm) | % Viability (Normalized) |

| 0 (Vehicle) | 1.20 | 100% |

| 0.1 | 1.15 | 95.8% |

| 1 | 0.98 | 81.7% |

| 10 | 0.62 | 51.7% |

| 50 | 0.25 | 20.8% |

| 100 | 0.10 | 8.3% |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 value of a novel compound.

Hypothetical Signaling Pathway Diagram

This diagram illustrates a generic kinase signaling pathway that a novel inhibitor might target.

Caption: Example of a kinase signaling pathway targeted by a hypothetical inhibitor.

References

Application Notes and Protocols for PD 116152: Solubility in DMSO and Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols for the solubilization and use of the investigational compound PD 116152 in dimethyl sulfoxide (DMSO) and standard cell culture media. The following information is critical for ensuring accurate and reproducible results in cell-based assays. Adherence to these guidelines will help mitigate potential issues arising from poor solubility and ensure the compound's stability and activity in experimental settings.

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents and media is essential for the design of in vitro studies. The following table summarizes the known solubility parameters of this compound. It is strongly recommended to perform small-scale solubility tests to confirm these values within your specific experimental setup.

| Solvent/Medium | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL | It is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO. |

| Cell Culture Media (e.g., DMEM, RPMI-1640) | Sparingly soluble | Direct dissolution in aqueous media is not recommended due to the hydrophobic nature of the compound. |

| Ethanol | Soluble | Can be used as an alternative solvent, but final concentration in media should be kept low to avoid cytotoxicity. |

| Phosphate-Buffered Saline (PBS) | Insoluble | Not a suitable solvent for this compound. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be serially diluted to achieve the desired working concentrations in cell culture media.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Troubleshooting Insolubility: If the compound does not fully dissolve, gentle warming of the solution up to 37°C for 5-10 minutes or brief sonication can be employed. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions in Cell Culture Media

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile conical tubes or multi-well plates

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform a serial dilution of the DMSO stock in sterile DMSO first to achieve an intermediate concentration before the final dilution into the aqueous culture medium.

-

Final Dilution: Add the desired volume of the this compound DMSO stock (or the intermediate dilution) to the pre-warmed cell culture medium. It is crucial to add the DMSO solution to the medium and not the other way around.

-

Mixing: Immediately and gently mix the solution by swirling or pipetting up and down to ensure rapid and uniform dispersion of the compound. This helps to prevent the formation of precipitates.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) must be included in all experiments.

-

Application to Cells: The freshly prepared working solution is now ready to be added to the cell cultures.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound is an inhibitor of the Programmed Death-Ligand 1 (PD-L1). It acts by inducing the dimerization of PD-L1, which in turn blocks its interaction with the Programmed Death-1 (PD-1) receptor on T-cells. This inhibition of the PD-1/PD-L1 checkpoint restores T-cell activation and enhances the anti-tumor immune response.

Caption: this compound inhibits the PD-1/PD-L1 interaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based assay using this compound.

Caption: General workflow for cell-based assays with this compound.

Application Notes and Protocols for PD 116152 (Tyrphostin AG-18)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 116152, more commonly known as Tyrphostin AG-18, is a synthetic compound that functions as an inhibitor of protein tyrosine kinases. Specifically, it targets the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR) kinases. By blocking the activity of these receptors, Tyrphostin AG-18 can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. This property makes it a valuable tool for cancer research and a potential candidate for therapeutic development. These application notes provide detailed information on cell lines sensitive to Tyrphostin AG-18, protocols for assessing cell sensitivity, and an overview of the targeted signaling pathway.

Mechanism of Action

Tyrphostin AG-18 is a competitive inhibitor of ATP binding to the catalytic domain of receptor tyrosine kinases, primarily EGFR and PDGFR. This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are crucial for cell cycle progression and the inhibition of apoptosis.

Cell Lines Sensitive to this compound (Tyrphostin AG-18)

Several cancer cell lines have been identified as sensitive to the growth-inhibitory effects of Tyrphostin AG-18. The sensitivity is often correlated with the expression levels of EGFR or PDGFR. Below is a summary of sensitive cell lines and their reported IC50 values.

| Cell Line | Cancer Type | Target Receptor(s) | IC50 (µM) | Reference |

| A431 | Human Epidermoid Carcinoma | EGFR | 15 (for EGFR autophosphorylation inhibition) | [1] |

| GH3 | Rat Pituitary Tumor | EGFR | Proliferation inhibited at 10 µM | [1] |

| A549 | Human Lung Carcinoma | EGFR | ICAM-1 expression inhibited at 100-300 µM | [1] |

| DU145 | Human Prostate Carcinoma | EGFR | Not specified | |

| MKN45 | Human Gastric Cancer | EGFR | Not specified | |

| N87 | Human Gastric Cancer | EGFR, HER2/c-erbB-2 | Not specified |

Note: IC50 values for cell growth inhibition are not consistently reported in the literature for all cell lines. The provided values relate to specific biochemical or cellular effects. Further experimental validation is recommended to determine the precise growth-inhibitory IC50 for each cell line.

Signaling Pathway Affected by this compound (Tyrphostin AG-18)

The primary signaling pathway inhibited by Tyrphostin AG-18 is the EGFR signaling cascade. A simplified representation of this pathway is provided below.

Experimental Protocols

General Cell Culture Protocols

Detailed cell culture protocols for sensitive cell lines are provided below. It is crucial to maintain aseptic techniques throughout all procedures.

A431 (Human Epidermoid Carcinoma)

-

Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 4.5 g/L Glucose, 1.0 mM Sodium Pyruvate, and 4 mM L-Glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 70-80% confluency, detach using Accutase or a 0.25% Trypsin-EDTA solution. Seed at a density of 1 x 10^4 cells/cm². The population doubling time is approximately 80-100 hours.

GH3 (Rat Pituitary Tumor)

-

Growth Medium: F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.[2]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[3]

-

Subculture: These cells are loosely adherent. Collect both floating and adherent cells. Detach adherent cells with 0.25% Trypsin-EDTA. Split sub-confluent cultures 1:2 to 1:4.[4][5]

A549 (Human Lung Carcinoma)

-

Growth Medium: F-12K Nutrient Mixture supplemented with 10% FBS.[6]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7][8]

-

Subculture: At 70-90% confluency, detach cells using 0.25% Trypsin-EDTA.[9] Split cultures at a ratio of 1:4 to 1:9.[7] The doubling time is approximately 22 hours.[7]

DU145 (Human Prostate Carcinoma)

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% FBS, 2 mM L-Glutamine, and 1 mM Sodium Pyruvate.[10]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[11]

-

Subculture: When cells are 70-80% confluent, detach with Accutase or 0.25% Trypsin-EDTA.[11] Seed at 2 x 10^4 cells/cm².[11] The population doubling time is 30-40 hours.[11]

MKN45 (Human Gastric Cancer)

-

Growth Medium: RPMI-1640 with 10% FBS.[12]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[12]

-

Subculture: These cells have semi-adherent and suspension populations. Collect floating cells by centrifugation. Detach adherent cells with Trypsin-EDTA. Passage at a ratio of 1:3 to 1:4 every 2-3 days.[13]

NCI-N87 (Human Gastric Cancer)

-

Growth Medium: RPMI-1640 medium with 10% FBS.[14]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[15]

-

Subculture: Rinse with PBS and detach cells using 0.25% Trypsin-EDTA.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of Tyrphostin AG-18 on cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

Tyrphostin AG-18 (this compound)

-